(2-Methoxy-4,6-dimethylphenyl)boronic acid
CAS No.: 355836-08-7
Cat. No.: VC21206308
Molecular Formula: C9H13BO3
Molecular Weight: 180.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 355836-08-7 |
---|---|
Molecular Formula | C9H13BO3 |
Molecular Weight | 180.01 g/mol |
IUPAC Name | (2-methoxy-4,6-dimethylphenyl)boronic acid |
Standard InChI | InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3 |
Standard InChI Key | UFFAFBPZFGAMJJ-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1OC)C)C)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1OC)C)C)(O)O |
Introduction
Chemical Identity and Structure
Molecular Formula and Weight
The molecular formula of (2-Methoxy-4,6-dimethylphenyl)boronic acid is , corresponding to a molecular weight of 180.01 g/mol . This relatively small molecular weight facilitates its use as a reagent in diverse chemical reactions.
Structural Features
The compound consists of a phenyl ring substituted with two methyl groups at the 4- and 6-positions and a methoxy group at the 2-position. The boronic acid functional group (-B(OH)₂) is directly attached to the phenyl ring, imparting unique reactivity due to the electron-withdrawing nature of boron and its ability to form reversible covalent bonds with diols and other nucleophiles .
IUPAC Name and Identifiers
The IUPAC name for this compound is (2-methoxy-4,6-dimethylphenyl)boronic acid . Its PubChem CID is 21931520 , and it has the following structural descriptors:
Physical and Chemical Properties
Appearance
(2-Methoxy-4,6-dimethylphenyl)boronic acid typically appears as a white to off-white crystalline solid or powder .
Melting and Boiling Points
The melting point of the compound is reported to be approximately 50°C . Its boiling point under standard atmospheric pressure is estimated at 349°C .
Density
The density of this boronic acid is approximately , indicating its moderate compactness compared to other organic compounds .
Solubility
The compound exhibits slight solubility in water but dissolves readily in organic solvents such as ethanol, acetone, and tetrahydrofuran (THF) . This solubility profile enhances its applicability in organic synthesis.
pKa Value
The predicted pKa value for the boronic acid group is approximately 9.11 ± 0.58 . This indicates that it exists predominantly in its neutral form under physiological conditions but can ionize under alkaline conditions.
Synthesis Methods
Laboratory Synthesis
The synthesis of (2-Methoxy-4,6-dimethylphenyl)boronic acid typically involves borylation reactions using boron reagents such as tri-n-butylborate or diboron compounds in the presence of catalysts like palladium or copper salts . The reaction proceeds through electrophilic aromatic substitution or transition-metal catalysis.
Reaction Example:
This method ensures high yields and purity when optimized for temperature, solvent choice, and reaction time.
Industrial Production
On an industrial scale, continuous flow systems are employed to synthesize this compound efficiently. These systems allow precise control over reaction parameters such as temperature and pressure while minimizing waste generation .
Applications
Organic Synthesis
One of the primary uses of (2-Methoxy-4,6-dimethylphenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction has revolutionized synthetic chemistry by enabling the construction of complex organic molecules under mild conditions.
Mechanism:
The Suzuki-Miyaura coupling proceeds via transmetalation involving a palladium catalyst:
This reaction allows for high functional group tolerance and compatibility with various substrates.
Medicinal Chemistry
In medicinal chemistry, this boronic acid serves as a precursor for synthesizing biologically active molecules such as kinase inhibitors and anticancer agents. Its ability to interact with biomolecules through reversible covalent bonding makes it valuable in drug design.
Case Study:
A study demonstrated that derivatives of (2-Methoxy-4,6-dimethylphenyl)boronic acid exhibited potent inhibition against breast cancer cell lines by targeting specific enzymes involved in cell proliferation.
Material Science
This compound finds application in material science for designing functional polymers and sensors due to its ability to form stable complexes with diols and other nucleophiles.
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